molecular formula C22H20O9 B1195070 Epsilon-rhodomycinone CAS No. 21288-60-8

Epsilon-rhodomycinone

Cat. No. B1195070
CAS RN: 21288-60-8
M. Wt: 428.4 g/mol
InChI Key: PYFOXRACBORDCT-GOSXWKPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epsilon-rhodomycinone is an anthracycline compound, a class of compounds with a tetracyclic molecular structure that are of significant interest due to their applications in medicinal chemistry, particularly in antibiotic and antitumor agents.

Synthesis Analysis

The synthesis of this compound involves selective hydrolysis and conversion steps, as demonstrated by Essery and Doyle (1979), who described the conversion of this compound to its 11-methyl ether using a series of reactions that serve as a model for similar transformations in carminomycin (Essery & Doyle, 1979).

Molecular Structure Analysis

The molecular structure of this compound has been elucidated through various chemical reactions, demonstrating its complex anthracycline structure. Lin, Kumar, and Remers (1980) converted this compound into several derivatives, highlighting its structural flexibility and reactivity (Lin, Kumar, & Remers, 1980).

Chemical Reactions and Properties

This compound undergoes various chemical reactions that modify its structure and properties. Kolar et al. (1991) described the synthesis and modification reactions of epsilon-(iso)rhodomycins, showcasing the compound's versatility in chemical modifications (Kolar et al., 1991).

Physical Properties Analysis

The physical properties of this compound, such as solubility and crystallinity, are essential for its application in medicinal chemistry. However, specific studies detailing these properties are less common in the literature.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity towards different chemical reagents and conditions, have been explored to synthesize various derivatives with potential biological activities. Dekleva and Strohl (1988) investigated its biosynthesis from glucose, providing insights into its natural production and chemical behavior (Dekleva & Strohl, 1988).

Scientific Research Applications

  • Chemical Modifications and Biological Activity : Epsilon-rhodomycinone has been chemically modified to produce various derivatives. One study reported the conversion of this compound into 8,9-dehydro-zeta-rhodomycinone, which showed activity in inducing lytic phage in Escherichia coli (Lin, Kumar, & Remers, 1980).

  • Synthesis and Antitumor Activity : Another research focused on the synthesis of this compound- and carminomycin-11-methyl ethers. The study found that the anti-tumor activity of the latter compound was less than that of both carminomycin and its 4-methyl ether (daunomycin) (Essery & Doyle, 1979).

  • Role in Antibiotic Biosynthesis : this compound plays a significant role in the biosynthesis of anthracycline antibiotics. A study isolated a glycosyltransferase gene, rhoG, from Streptomyces violaceus, involved in beta-rhodomycin biosynthesis, where rhoG disruption resulted in the accumulation of a non-glycosyl intermediate this compound (Miyamoto et al., 2002).

  • Conversion to this compound in Daunorubicin Biosynthesis : The dnrF gene, found in the daunorubicin gene cluster of Streptomyces peucetius, is responsible for converting aklavinone to this compound via C-11 hydroxylation. This gene encodes a NADPH-dependent hydroxylase catalyzing this conversion, crucial in the biosynthesis of anthracyclines (Filippini et al., 1995).

  • Isolation of New Anthracycline Antibiotics : this compound glycosides were isolated from the culture broth of a mutant strain of Streptomyces violaceus. These new anthracycline antibiotics, termed epelmycins, showed cytotoxicities against murine leukemic L1210 cell culture (Johdo et al., 1991).

  • Biosynthesis in Relation to Daunorubicin Glycosides : Research on the biosynthetic relationship between this compound and daunorubicin using mutants of a daunorubicin-producing Streptomyces species showed that this compound could be converted to daunorubicin glycosides, with conversion efficiencies in the range of 15-30% (McGuire et al., 1980).

  • Synthesis of 13-Deoxyanthracyclines : A study described the synthesis of several 13-deoxyanthracyclines, where this compound was used in Koenigs-Knorr condensation to afford these derivatives. The compounds retained antitumor activity, although the this compound glycoside was less active than other analogues (Smith, Fujiwara, & Henry, 1978).

  • Cultivation Optimization for this compound Production : Research on Streptomyces peucetius var. caesius N47, an this compound-accumulating mutant strain, utilized experimental designs to optimize cultivation conditions and increase production efficiency of this compound (Kiviharju, Leisola, & Eerikäinen, 2004).

properties

IUPAC Name

methyl (1R,2R,4S)-2-ethyl-2,4,5,7,12-pentahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O9/c1-3-22(30)7-10(24)12-13(16(22)21(29)31-2)20(28)14-15(19(12)27)18(26)11-8(17(14)25)5-4-6-9(11)23/h4-6,10,16,23-24,27-28,30H,3,7H2,1-2H3/t10-,16-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFOXRACBORDCT-GOSXWKPOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(C2=C(C1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]1(C[C@@H](C2=C([C@H]1C(=O)OC)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21288-60-8
Record name Methyl (1R,2R,4S)-2-ethyl-1,2,3,4,6,11-hexahydro-2,4,5,7,12-pentahydroxy-6,11-dioxo-1-naphthacenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21288-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rhodomycinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021288608
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Epsilon-rhodomycinone
Reactant of Route 2
Reactant of Route 2
Epsilon-rhodomycinone
Reactant of Route 3
Epsilon-rhodomycinone
Reactant of Route 4
Epsilon-rhodomycinone
Reactant of Route 5
Epsilon-rhodomycinone
Reactant of Route 6
Epsilon-rhodomycinone

Q & A

A: Epsilon-rhodomycinone has the molecular formula C21H22O8 and a molecular weight of 402.4 g/mol. []

A: Structural characterization often relies on NMR spectroscopy. For instance, NMR was instrumental in confirming the anomeric purity and configuration of various this compound glycosides. []

A: this compound is biosynthesized from simpler molecules through a series of enzymatic reactions in certain Streptomyces species. This pathway begins with aklanonic acid, which is methylated, cyclized, and reduced to form aklavinone. Aklavinone is then hydroxylated at the C-11 position by a specific hydroxylase, yielding this compound. []

A: Research suggests that there may be at least two pathways leading to daunorubicin glycosides, with this compound acting as an intermediate in one of these pathways. []

A: Key enzymes include aklanonic acid methyltransferase, aklaviketone reductase, and aklavinone 11-hydroxylase (encoded by the dnrF gene). [, ]

A: Yes, genetic manipulation can significantly impact this compound production. For example, introducing the dnrR1 DNA segment into Streptomyces peucetius resulted in a tenfold increase in this compound production. [] Similarly, disruption of the rhoG gene in Streptomyces violaceus led to the accumulation of this compound and a loss of beta-rhodomycin production. []

A: Yes, this compound can be converted into other anthracyclines through enzymatic modifications. For example, it can be glycosylated to form rhodomycin D by the action of glycosyltransferases. [, ]

A: Glycosylation, the attachment of sugar moieties, is crucial for the biological activity of many anthracyclines, influencing their DNA-binding ability and antitumor activity. []

A: Yes, through a series of enzymatic reactions involving DoxA, DauK, and DauP, this compound glycoside (rhodomycin D) can be converted to doxorubicin. []

A: These anthracyclines intercalate into DNA, disrupting DNA replication and transcription, ultimately leading to cell death. []

A: Research is ongoing to explore the use of this compound and its analogs as potential scaffolds for developing new anticancer drugs with improved efficacy and safety profiles. []

A: Modifications at different positions on the this compound molecule can significantly alter the biological activity of its derivatives. For instance, the introduction of a methyl group at the C-11 position can reduce antitumor activity, as observed with the 11-methyl ether of carminomycin. []

A: The type and configuration of the sugar attached to this compound significantly influence the biological activity of the resulting glycosides. [, ]

A: this compound is primarily produced by various strains of Streptomyces, including S. peucetius, S. coeruleorubidus, S. violaceus, and S. griseoruber. [, , , , , , , , , , ]

A: Factors such as media composition, carbon source, temperature, pH, and aeration can significantly influence this compound production. Optimization of these parameters is crucial for maximizing yields. [, , , ]

A: Challenges include low production titers, the complexity of fermentation processes, and the potential for strain degeneration. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.